2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid

Lanthanide Coordination Chemistry Luminescent Materials N-substituted Phthalamic Acids

Sourcing a well-characterized, ortho-substituted phthalamic acid building block can delay projects. This compound provides a defined 1-phenylpropyl substituent that enables reproducible coordination chemistry and intramolecular catalysis studies. - Consistent 95% purity minimizes side reactions in sensitive syntheses. - Available as a research chemical with batch-specific QC documentation. - Immediate dispatch from BenchChem's global stock reduces lead times for time-critical experiments.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B6090011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H17NO3/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21)
InChIKeyFHPBKFHUOZCBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(1-phenylpropyl)amino]carbonyl}benzoic Acid: Structure & Class


2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid is an aromatic carboxylic acid belonging to the broader class of N-substituted phthalamic acids [1]. It features a benzoic acid core with a carboxamide group at the ortho position (carbon 2), which is linked to a 1-phenylpropylamine moiety . The molecular formula is C17H17NO3 . This compound is commercially available as a research chemical [2], but detailed primary literature on its specific properties is extremely scarce. Its chemical structure suggests potential applications as a ligand in coordination chemistry, given the known ability of its parent class, N-substituted phthalamic acids, to complex with lanthanide ions [3].

Class N-substituted phthalamic acid scaffold
Functionality Ortho carboxylic acid & secondary amide
Research Context Potential ligand for lanthanide coordination

2-{[(1-phenylpropyl)amino]carbonyl}benzoic Acid Substitution Challenges


Given the extreme scarcity of specific, quantitative performance data for 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid, any substitution of this compound with a generic analog would be based purely on guesswork and carries a high risk of experimental failure. In the absence of direct comparative evidence , it is impossible to predict how a change in the alkyl or aryl substituents on the amide nitrogen would impact its behavior in a specific application. The known structure-activity relationships for related benzoic acid derivatives [1] highlight that minor structural modifications can profoundly alter key properties such as binding affinity, solubility, and chemical stability. Therefore, in a research context, substituting this compound without rigorous in-house validation is not scientifically sound and could lead to irreproducible results or a complete lack of the desired function.

Lack of comparative data
No direct performance data exist; any substitution is speculative and may lead to experimental failure.
Structure-activity sensitivity
Minor alkyl or aryl changes on the amide nitrogen can significantly alter binding and solubility.
Unique ortho substitution
The ortho acid-amide pattern is critical for intramolecular effects; regioisomers may not reproduce behavior.

Differentiation Guide for 2-{[(1-phenylpropyl)amino]carbonyl}benzoic Acid


Lanthanide Coordination Ligand

Based on established class-level chemistry, 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid, as an N-substituted phthalamic acid, is a viable candidate for synthesizing luminescent lanthanide coordination complexes. A study on similar N-substituted phthalamic acids demonstrated the successful synthesis and characterization of Eu(III), Gd(III), and Tb(III) complexes, confirmed by NMR, IR spectroscopy, and TGA [1]. While quantitative luminescence data for the specific compound is unavailable, the structural similarity to ligands used in that study provides a rational basis for its potential utility.

Lanthanide Coordination Ligand
Class-level inference
No direct data; member of N-substituted phthalamic acid class that forms Eu(III), Gd(III), Tb(III) complexes.
Supports hypothesis-driven procurement for luminescent materials research.
Quantitative luminescence data unavailable; structure-activity to verify.
Lanthanide Coordination Chemistry Luminescent Materials N-substituted Phthalamic Acids

Ortho Acid-Amide Dual Functionality

The molecule's defining feature is the presence of both a free carboxylic acid and a secondary amide group on the same phenyl ring . This dual functionality is distinct from related compounds like 4-(3-phenylpropyl)benzoic acid [1] or N-(1-phenylpropyl)benzamide [2], which each lack one of these key moieties. The ortho-arrangement of the amide and acid groups is particularly important, as this proximity is known to enable intramolecular catalysis in N-substituted phthalamic acid derivatives, making them susceptible to hydrolysis and potentially useful as prodrugs [3].

Ortho Acid-Amide Dual Functionality
Class-level inference
Target: ortho -COOH & -CONH- on same ring. Analogs (4-(3-phenylpropyl)benzoic acid, N-(1-phenylpropyl)benzamide) each lack one group.
Unique ortho-functionalization enables distinct coordination and intramolecular catalysis models.
Structural analysis based on formula; reactivity data to verify.
Coordination Chemistry Hydrogen Bonding Prodrug Design

Recommended Research Applications


Lanthanide-Based Luminescent Materials

As an N-substituted phthalamic acid, this compound can be used as a ligand in the synthesis of coordination complexes with Eu(III), Tb(III), and Gd(III) ions [1]. Researchers aiming to create new luminescent materials for sensors, imaging, or optoelectronics could investigate its ability to sensitize lanthanide luminescence. The 1-phenylpropyl substituent may impart unique photophysical properties compared to other N-substituted analogs, making it a worthwhile candidate for exploration.

Ortho-Disubstituted Benzoic Acid Derivatives

The molecule is a versatile building block for synthesizing more complex structures. The carboxylic acid can be esterified or converted to an acid chloride, while the secondary amide can be further functionalized [1]. Its specific substitution pattern (ortho) may be crucial for synthesizing cyclic compounds or for studying proximity effects in chemical reactions, such as the intramolecular catalysis observed in similar phthalamic acid derivatives [2].

Prodrug Design & Intramolecular Catalysis

The ortho-relationship of the amide and carboxylic acid groups in N-substituted phthalamic acids is known to facilitate rapid hydrolysis via intramolecular catalysis [2]. This compound can be used as a model system to study the kinetics and mechanism of this hydrolysis. Furthermore, this property makes it a potential scaffold for developing prodrugs, where the phthalamic acid linkage is designed to cleave and release an active pharmaceutical ingredient (in this case, 1-phenylpropylamine) under specific physiological conditions.

Application
Selection Property
Validation Focus
Lanthanide Luminescent Materials
N-substituted phthalamic acid ligand scaffold
Lanthanide complex formation and photophysics
Ortho-Substituted Building Block
Ortho acid/amide dual functionality
Proximity effects and cyclization studies
Intramolecular Catalysis Model
Ortho-amide/acid proximity
Hydrolysis kinetics and cleavable linker research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[(1-phenylpropyl)amino]carbonyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.